N-(4-chlorophenyl)phenazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)phenazine-2-carboxamide: is a synthetic organic compound belonging to the phenazine family. Phenazines are a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The compound’s structure consists of a phenazine core with a carboxamide group at the 2-position and a 4-chlorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-chlorophenyl)phenazine-2-carboxamide typically begins with phenazine-2-carboxylic acid and 4-chloroaniline.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-chlorophenyl)phenazine-2-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenazine core or the 4-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Oxidized phenazine derivatives.
Reduction: Reduced amines or other reduced products.
Substitution: Substituted phenazine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- N-(4-chlorophenyl)phenazine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the development of new phenazine derivatives with potential applications in materials science.
Biology:
- The compound exhibits antimicrobial activity against various bacterial and fungal strains.
- It is studied for its potential use as an antiparasitic agent.
Medicine:
- This compound has shown promise as an anticancer agent, inhibiting cell viability and inducing apoptosis in cancer cells .
- It is being investigated for its potential use in the treatment of infectious diseases.
Industry:
- The compound is used in the development of dyes and pigments due to its stable and vibrant coloration.
- It has applications in the production of electronic materials and sensors.
Mechanism of Action
Molecular Targets and Pathways:
- N-(4-chlorophenyl)phenazine-2-carboxamide exerts its effects by interacting with cellular redox states and generating reactive oxygen species (ROS).
- It targets topoisomerases (I and II), enzymes responsible for DNA topology changes during cell division, leading to cell cycle arrest and apoptosis in cancer cells .
- The compound also disrupts bacterial cell membranes and inhibits essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Phenazine-1-carboxamide: Another phenazine derivative with similar antimicrobial and anticancer properties.
Pyocyanin: A naturally occurring phenazine produced by Pseudomonas aeruginosa with strong redox activity and antimicrobial effects.
Phenazine-1-carboxylic acid: A precursor in the synthesis of various phenazine derivatives with diverse biological activities.
Uniqueness:
- N-(4-chlorophenyl)phenazine-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity.
- The compound’s ability to generate ROS and target topoisomerases makes it a potent anticancer agent compared to other phenazine derivatives.
Properties
IUPAC Name |
N-(4-chlorophenyl)phenazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-6-8-14(9-7-13)21-19(24)12-5-10-17-18(11-12)23-16-4-2-1-3-15(16)22-17/h1-11H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRISJRSONTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.